1,2-Benzenediol, 4-(5-hydroxy-2-benzofuranyl)-
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Overview
Description
1,2-Benzenediol, 4-(5-hydroxy-2-benzofuranyl)- is a complex organic compound that features a benzofuran moiety attached to a benzenediol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Benzenediol, 4-(5-hydroxy-2-benzofuranyl)- typically involves the formation of the benzofuran ring followed by the attachment of the benzenediol moiety One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts to enhance reaction efficiency and yield. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,2-Benzenediol, 4-(5-hydroxy-2-benzofuranyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives with reduced aromaticity.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
1,2-Benzenediol, 4-(5-hydroxy-2-benzofuranyl)- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2-Benzenediol, 4-(5-hydroxy-2-benzofuranyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The benzofuran moiety may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Catechol (1,2-dihydroxybenzene): Shares the benzenediol structure but lacks the benzofuran moiety.
Hydroquinone (1,4-dihydroxybenzene): Another benzenediol isomer with different hydroxyl group positions.
Benzofuran: The core structure without the benzenediol substitution.
Uniqueness: 1,2-Benzenediol, 4-(5-hydroxy-2-benzofuranyl)- is unique due to the combination of the benzofuran and benzenediol structures, which imparts distinct chemical and biological properties not found in the individual components.
Properties
IUPAC Name |
4-(5-hydroxy-1-benzofuran-2-yl)benzene-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-10-2-4-13-9(5-10)7-14(18-13)8-1-3-11(16)12(17)6-8/h1-7,15-17H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJFCBVYWJHZIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC3=C(O2)C=CC(=C3)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437567 |
Source
|
Record name | 1,2-Benzenediol, 4-(5-hydroxy-2-benzofuranyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30437567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
403520-31-0 |
Source
|
Record name | 1,2-Benzenediol, 4-(5-hydroxy-2-benzofuranyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30437567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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